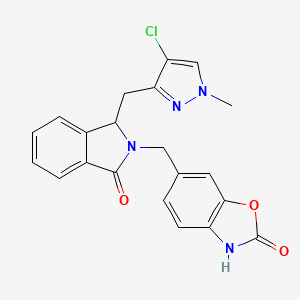
NAMPT activator-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NAMPT activator-7 is a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway. This compound has garnered significant attention due to its potential neuroprotective effects and its ability to boost intracellular levels of NAD, which is essential for various cellular processes, including energy production, DNA repair, and cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAMPT activator-7 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. Common reagents used in these steps include aldehydes, amines, and catalysts such as palladium or copper.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s activity. This may involve reactions such as alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput screening to identify the most effective reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NAMPT activator-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its stability or activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups, further diversifying the compound’s chemical properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides, alkylating agents, and acids or bases are employed under controlled conditions to achieve the desired substitutions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
NAMPT activator-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NAD salvage pathway and the role of NAMPT in cellular metabolism.
Biology: Investigated for its effects on cellular processes such as energy production, DNA repair, and cell signaling.
Medicine: Explored for its potential neuroprotective effects in the treatment of neurodegenerative diseases like Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS).
Industry: Utilized in the development of NAD-boosting supplements and therapeutics aimed at improving cellular health and longevity
Mechanism of Action
NAMPT activator-7 exerts its effects by binding to the active site of nicotinamide phosphoribosyltransferase (NAMPT), enhancing its enzymatic activity. This leads to an increase in the production of nicotinamide mononucleotide (NMN), which is subsequently converted to nicotinamide adenine dinucleotide (NAD). Elevated NAD levels support various cellular functions, including energy metabolism, DNA repair, and cell survival. The compound’s neuroprotective effects are attributed to its ability to maintain NAD homeostasis, thereby protecting neurons from damage and degeneration .
Comparison with Similar Compounds
NAMPT activator-7 is compared with other similar compounds, such as:
DS68702229: A potent NAMPT activator with a different chemical structure but similar biological activity.
This compound is unique due to its specific binding affinity and the resulting enhancement of NAMPT activity, making it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C21H17ClN4O3 |
|---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
6-[[1-[(4-chloro-1-methylpyrazol-3-yl)methyl]-3-oxo-1H-isoindol-2-yl]methyl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H17ClN4O3/c1-25-11-15(22)17(24-25)9-18-13-4-2-3-5-14(13)20(27)26(18)10-12-6-7-16-19(8-12)29-21(28)23-16/h2-8,11,18H,9-10H2,1H3,(H,23,28) |
InChI Key |
YTVWNBYOQCGELL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)CC2C3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)NC(=O)O5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















